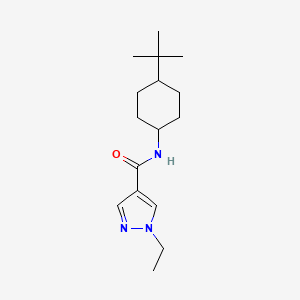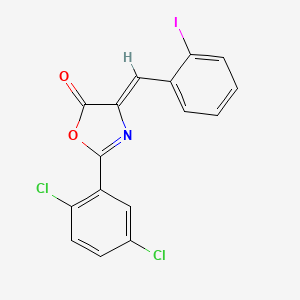
N-(4-tert-butylcyclohexyl)-1-ethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a tert-butyl group attached to a cyclohexyl ring, which is further connected to a pyrazole ring with an ethyl group and a carboxamide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of reactions involving tert-butylcyclohexanol and other reagents.
Attachment of the pyrazole ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and an appropriate diketone.
Introduction of the ethyl group: The ethyl group is added via an alkylation reaction using ethyl halides.
Formation of the carboxamide group: The carboxamide group is introduced through an amidation reaction using appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~4~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the pyrazole ring to a dihydropyrazole.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, aryl halides, and appropriate catalysts
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, dihydropyrazoles
Substitution: Various alkyl or aryl derivatives
Applications De Recherche Scientifique
N~4~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N4-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butylcyclohexyl acetate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- 4-tert-Butylcatechol
Uniqueness
N~4~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H27N3O |
|---|---|
Poids moléculaire |
277.40 g/mol |
Nom IUPAC |
N-(4-tert-butylcyclohexyl)-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H27N3O/c1-5-19-11-12(10-17-19)15(20)18-14-8-6-13(7-9-14)16(2,3)4/h10-11,13-14H,5-9H2,1-4H3,(H,18,20) |
Clé InChI |
BXKNMQQPRAQUJP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C(=O)NC2CCC(CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B14922831.png)
![(2Z)-2-[(2-methoxyethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14922833.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-{[4-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B14922835.png)
![3,4,5-Triethoxy-N'~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide](/img/structure/B14922841.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14922852.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B14922857.png)

![1-(4-nitrophenyl)-N'~4~,N'~5~-bis[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide](/img/structure/B14922864.png)
![7-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14922872.png)

sulfamoyl}thiophene-2-carboxylate](/img/structure/B14922890.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(3-chlorobenzyl)piperazin-1-yl]methanone](/img/structure/B14922896.png)
![5-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14922903.png)

